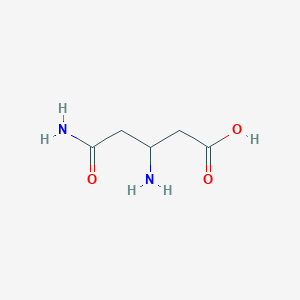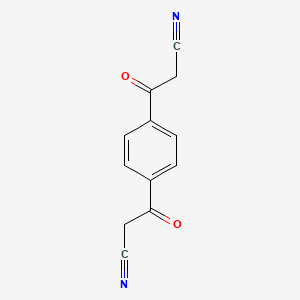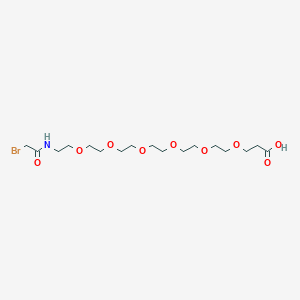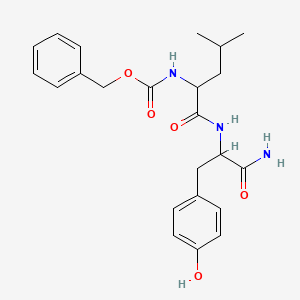![molecular formula C34H64Br6O19 B12102991 2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1) CAS No. 840507-47-3](/img/structure/B12102991.png)
2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipentaerythritol hexakis(2-bromoisobutyrate) is a chemical compound with the molecular formula C34H52Br6O13 and a molecular weight of 1148.19 g/mol . It is known for its role as an initiator in Atom Transfer Radical Polymerization (ATRP), a method used to create well-defined polymers . This compound is characterized by its hexafunctional structure, which allows for the creation of star-shaped polymers with six arms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dipentaerythritol hexakis(2-bromoisobutyrate) is synthesized through the esterification of dipentaerythritol with 2-bromoisobutyryl bromide . The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods: In an industrial setting, the production of dipentaerythritol hexakis(2-bromoisobutyrate) follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This involves precise control of temperature, reaction time, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions: Dipentaerythritol hexakis(2-bromoisobutyrate) primarily undergoes substitution reactions due to the presence of bromine atoms . These bromine atoms can be replaced by other nucleophiles, making it a versatile compound for various chemical transformations .
Common Reagents and Conditions: Common reagents used in reactions with dipentaerythritol hexakis(2-bromoisobutyrate) include nucleophiles such as amines, thiols, and alcohols . The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Major Products: The major products formed from reactions involving dipentaerythritol hexakis(2-bromoisobutyrate) depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with a thiol would produce a thioester .
Scientific Research Applications
Dipentaerythritol hexakis(2-bromoisobutyrate) has a wide range of applications in scientific research . In chemistry, it is used as an initiator for ATRP to create well-defined polymers with specific architectures . In biology, these polymers can be used for drug delivery systems due to their ability to form micelles and other nanostructures . In medicine, the compound’s derivatives are explored for their potential in creating biocompatible materials . Industrially, it is used in the production of advanced materials with tailored properties .
Mechanism of Action
The mechanism by which dipentaerythritol hexakis(2-bromoisobutyrate) exerts its effects is primarily through its role as an ATRP initiator . The bromine atoms in the compound facilitate the formation of radicals, which then propagate the polymerization reaction . This process involves the reversible activation and deactivation of the growing polymer chain, allowing for precise control over the polymer’s molecular weight and architecture .
Comparison with Similar Compounds
Similar Compounds:
- Pentaerythritol tetrakis(2-bromoisobutyrate)
- Ethylene bis(2-bromoisobutyrate)
- Bis(2-bromoisobutyryloxy)undecyl disulfide
- Bis(2′-bromoisobutyryloxy)ethyl disulfide
- 2-Hydroxyethyl 2-bromoisobutyrate
Uniqueness: Dipentaerythritol hexakis(2-bromoisobutyrate) is unique due to its hexafunctional structure, which allows for the creation of star-shaped polymers with six arms . This provides greater versatility and functionality compared to similar compounds with fewer functional groups .
Properties
CAS No. |
840507-47-3 |
|---|---|
Molecular Formula |
C34H64Br6O19 |
Molecular Weight |
1256.3 g/mol |
IUPAC Name |
2-bromo-2-methylpropanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H22O7.6C4H7BrO2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;6*1-4(2,5)3(6)7/h11-16H,1-8H2;6*1-2H3,(H,6,7) |
InChI Key |
NVZQTBSIAGMSCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.CC(C)(C(=O)O)Br.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (3R)-4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate](/img/structure/B12102913.png)



![1,1-diethyl-3-[(E)-(6-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B12102938.png)
![6-(4-(Trifluoromethoxy)phenyl)benzo[D][1,2,3]triazin-4(3H)-one](/img/structure/B12102953.png)

![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![3-[(4E)-4-[(2E,4E,6E,8E,10E)-1-hydroxydodeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid](/img/structure/B12102969.png)





